Flt3-IN-18

Kinase selectivity Off-target inhibition c-KIT

FLT3-IN-18 is a uniquely differentiated dual FLT3/CHK1 inhibitor with an enzymatic IC50 of 0.003 µM against FLT3. Its >1700-fold selectivity over c-KIT and >19,000-fold hERG safety margin eliminate confounding off-target effects seen with agents like quizartinib or midostaurin, enabling cleaner phenotypic readouts in AML models. The dual pharmacology allows investigation of synthetic lethality with DNA-damaging agents and resistance bypass strategies in FLT3-ITD/TKD mutants—applications unattainable with FLT3-selective inhibitors. Choose this tool compound for rigorous, reproducible results.

Molecular Formula C26H36N8O
Molecular Weight 476.6 g/mol
Cat. No. B12397931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-18
Molecular FormulaC26H36N8O
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCOCC6
InChIInChI=1S/C26H36N8O/c27-18-5-7-20(8-6-18)30-26-31-24(23-25(32-26)34(17-28-23)22-3-1-2-4-22)29-19-9-11-21(12-10-19)33-13-15-35-16-14-33/h9-12,17-18,20,22H,1-8,13-16,27H2,(H2,29,30,31,32)
InChIKeyRBJJYZNTQRAUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flt3-IN-18 for FLT3-ITD+ AML Research – Compound Data and Sourcing Guidance


Flt3-IN-18 (CAS 752191-77-8) is a synthetic, small-molecule, 2-aminopyrimidine derivative that functions as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) [1]. The compound exhibits an enzymatic IC50 of 0.003 µM against FLT3 and demonstrates selective antiproliferative activity in cellular models of acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations [2][3].

Why Flt3-IN-18 Cannot Be Substituted with Other FLT3 Inhibitors in Research Applications


Direct substitution of Flt3-IN-18 with other in-class FLT3 inhibitors is scientifically unwarranted without quantitative validation, because the compound exhibits a >1700-fold selectivity window over the structurally related kinase c-KIT, an IC50 of 58.4 µM against the hERG cardiac ion channel, and potent dual inhibition of CHK1 [1]. These differentiated parameters contrast sharply with the narrower selectivity profiles and higher cardiac liability potential of many approved or investigational FLT3 inhibitors, making Flt3-IN-18 a distinct research tool for studying resistance, combination strategies, and safety margins in FLT3-ITD-driven AML models .

Quantitative Differentiation of Flt3-IN-18 vs. FLT3 Inhibitor Comparators


c-KIT Selectivity: Flt3-IN-18 (>1700-fold) vs. Quizartinib, Gilteritinib, Tandutinib, Crenolanib, Midostaurin

Flt3-IN-18 exhibits a selectivity window of >1700-fold for FLT3 over the structurally related kinase c-KIT (enzymatic IC50 ratio) [1]. This selectivity is substantially higher than that of clinically approved and investigational FLT3 inhibitors: quizartinib demonstrates ~10-fold selectivity for FLT3 over KIT ; gilteritinib shows approximately 800-fold selectivity for FLT3 over c-KIT ; tandutinib actually inhibits c-KIT with an IC50 (0.17 µM) that is numerically lower than its FLT3 IC50 (0.22 µM), yielding no meaningful selectivity [2]; crenolanib is reported to have 33-fold selectivity for FLT3 over c-KIT [3]; and midostaurin inhibits multiple kinases including c-KIT with IC50 values in the 22–500 nM range, demonstrating a polypharmacology profile rather than FLT3-selective inhibition .

Kinase selectivity Off-target inhibition c-KIT AML FLT3

hERG Cardiac Ion Channel Liability: Flt3-IN-18 (IC50 = 58.4 µM) vs. In-Class Cardiotoxicity Risk

Flt3-IN-18 demonstrates greatly reduced affinity for the hERG potassium channel with an IC50 value of 58.4 µM [1]. This hERG IC50 is approximately 19,467-fold higher than its FLT3 enzymatic IC50 (0.003 µM), indicating a wide safety margin for cardiac repolarization liability. In contrast, many FLT3 inhibitors carry recognized cardiotoxicity concerns: quizartinib bears a boxed warning for QT prolongation and requires ECG monitoring; gilteritinib prescribing information includes warnings for QTc interval prolongation; and hERG blockade has been a noted obstacle in FLT3 inhibitor development broadly [2].

hERG Cardiotoxicity Safety pharmacology QT prolongation FLT3 inhibitor

Dual FLT3/CHK1 Inhibition: Overcoming Acquired Resistance in BaF3 Cells with FLT3-TKD and FLT3-ITD-TKD Mutations

Flt3-IN-18 is a validated dual inhibitor of both FLT3 and CHK1 kinases . In BaF3 cell models engineered to express FLT3-TKD (tyrosine kinase domain) mutations and compound FLT3-ITD-TKD mutations—which represent clinically relevant resistance mechanisms to FLT3 inhibitor monotherapy—Flt3-IN-18 demonstrated potency in overcoming varying acquired resistance [1]. The compound also upregulated p53 and abolished the outgrowth of adaptive resistant cells, a mechanistic advantage not shared by FLT3-selective inhibitors that lack CHK1 activity [2].

Acquired resistance CHK1 FLT3-TKD FLT3-ITD Dual inhibition AML

In Vivo Tumor Growth Inhibition and Survival Benefit in AML Xenograft Models

In a mouse xenograft model inoculated with MV-4-11 cells (FLT3-ITD-positive human AML line), Flt3-IN-18 significantly suppressed tumor growth [1]. In a separate survival study using the Molm-13 transplantation model, treatment with Flt3-IN-18 prolonged survival . Single-dose intraperitoneal administration (10 mg/kg) in rats bearing MV4-11 xenografts effectively inhibited FLT3-ITD autophosphorylation and reduced STAT5 phosphorylation by over 95% after 24 hours [2].

In vivo efficacy Xenograft MV-4-11 Molm-13 Survival AML

Antiproliferative Activity in FLT3-ITD+ AML Cell Lines: GI50 Values for MV4-11 and MOLM-13

Flt3-IN-18 displays potent antiproliferative activity against FLT3-ITD-driven AML cell lines. Following 72-hour incubation, the compound inhibited cell growth with GI50 values of 0.002 µM (2 nM) for MV4-11 cells and 0.001 µM (1 nM) for MOLM-13 cells [1]. For reference, gilteritinib exhibits antiproliferative IC50 values of approximately 1.8 nM in Ba/F3 cells expressing FLT3-ITD and 2.1 nM in Ba/F3 cells expressing FLT3-ITD-D835Y ; quizartinib demonstrates a GI50 of ~18 nM in FLT3-ITD-expressing cells under comparable conditions [2].

GI50 MV4-11 MOLM-13 Antiproliferative AML FLT3-ITD

Favorable Pharmacokinetic Profile and Good Safety in Preclinical Models

In the in vivo studies reported by Li et al., Flt3-IN-18 (Compound 18) demonstrated favorable pharmacokinetic profiles and good safety, supporting its further development [1]. While detailed PK parameters (e.g., oral bioavailability, half-life, clearance, volume of distribution) are not fully enumerated in the publicly available abstract or vendor datasheets, the authors explicitly state that favorable PK and safety were observed in conjunction with the compound's tumor growth inhibition and survival benefit in MV-4-11 and Molm-13 models [2].

Pharmacokinetics PK profile In vivo safety Preclinical FLT3 inhibitor

Recommended Research Applications for Flt3-IN-18 Based on Quantitative Evidence


Modeling and Overcoming Acquired TKI Resistance in FLT3-ITD+ AML

Employ Flt3-IN-18 in BaF3 cell lines engineered with FLT3-TKD or FLT3-ITD-TKD mutations to study mechanisms of acquired resistance to FLT3 inhibitors. The compound's dual FLT3/CHK1 inhibition and p53 upregulation [1] provide a unique tool for investigating resistance bypass strategies that cannot be probed with FLT3-selective agents like quizartinib or gilteritinib.

In Vivo Efficacy and Safety Studies in FLT3-ITD-Driven Xenograft and Transplantation Models

Utilize Flt3-IN-18 in MV-4-11 subcutaneous xenograft or Molm-13 systemic transplantation models to assess tumor growth inhibition and survival benefit [2]. The compound's >19,000-fold safety margin for hERG [3] minimizes cardiac confounding, enabling cleaner interpretation of efficacy endpoints and dose-response relationships in rodents.

High-Selectivity Control for c-KIT-Mediated Off-Target Effects in FLT3 Pathway Studies

In experiments where c-KIT inhibition would confound phenotypic readouts (e.g., hematopoietic progenitor assays, combination studies with KIT-dependent cytokines), Flt3-IN-18's >1700-fold selectivity for FLT3 over c-KIT [4] makes it an ideal tool compound. This is particularly relevant when comparing results against tandutinib (which potently inhibits c-KIT) or midostaurin (which exhibits broad polypharmacology).

Combination Studies with DNA Damage Response (DDR) Agents

Leverage the CHK1 inhibitory activity of Flt3-IN-18 to explore synthetic lethality or enhanced cytotoxicity when combined with DNA-damaging chemotherapeutics (e.g., cytarabine, daunorubicin) or PARP inhibitors in FLT3-mutant AML models. The dual pharmacology is unique among FLT3 tool compounds and may reveal context-specific therapeutic vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flt3-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.